molecular formula C8H7IN2O3 B14811951 4-Cyclopropoxy-3-iodo-2-nitropyridine

4-Cyclopropoxy-3-iodo-2-nitropyridine

Cat. No.: B14811951
M. Wt: 306.06 g/mol
InChI Key: PYLXOMAIQPXVHZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodo-2-nitropyridine is a nitropyridine derivative characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 3-position, and a nitro group at the 2-position. Its molecular formula is C₈H₇IN₂O₃, with a molecular weight of 306.06 g/mol . The compound’s unique substitution pattern confers distinct steric, electronic, and reactivity profiles, making it valuable in medicinal chemistry, agrochemical research, and materials science. The nitro group enhances the aromatic system’s electron deficiency, influencing reactivity in nucleophilic or electrophilic substitutions .

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2

InChI Key

PYLXOMAIQPXVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-iodo-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by iodination and cyclopropoxylation. For instance, starting from 4-nitropyridine, the compound can be synthesized through the following steps:

Industrial Production Methods: Industrial production of 4-Cyclopropoxy-3-iodo-2-nitropyridine may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risks associated with highly exothermic reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-iodo-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Reduction: The major product is 4-Cyclopropoxy-3-amino-2-nitropyridine.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-2-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom and cyclopropoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Nitropyridines

Compound Name Molecular Formula Substituents (Position) Unique Properties/Applications References
4-Cyclopropoxy-3-iodo-2-nitropyridine C₈H₇IN₂O₃ Cyclopropoxy (4), Iodo (3), Nitro (2) High steric hindrance; potential for Suzuki-Miyaura coupling
4-Cyclopropoxy-3-methoxy-2-nitropyridine C₉H₁₀N₂O₄ Cyclopropoxy (4), Methoxy (3), Nitro (2) Reduced steric hindrance; increased solubility due to methoxy group
4-Cyclopropoxy-2-fluoro-3-nitropyridine C₈H₇FN₂O₃ Cyclopropoxy (4), Fluoro (2), Nitro (3) Enhanced electrophilicity; fluorine’s electron-withdrawing effects
3-Cyclopropoxy-2-iodo-4-nitropyridine C₈H₇IN₂O₃ Cyclopropoxy (3), Iodo (2), Nitro (4) Altered regioselectivity in reactions due to nitro group position
5-Cyclopropoxy-4-iodo-2-nitropyridine C₈H₇IN₂O₃ Cyclopropoxy (5), Iodo (4), Nitro (2) Distinct electronic effects from para-substituted iodine

(1) Halogen Substitution (Iodo vs. Fluoro)

  • Iodo Substituent: In 4-cyclopropoxy-3-iodo-2-nitropyridine, the iodine atom facilitates cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions), enabling the synthesis of biaryl structures.
  • Fluoro Substituent : In 4-cyclopropoxy-2-fluoro-3-nitropyridine, fluorine’s high electronegativity enhances the nitro group’s electron-withdrawing effects, making the pyridine ring more reactive toward nucleophilic aromatic substitution .

(2) Positional Isomerism

  • Nitro Group Position : Shifting the nitro group from the 2-position (target compound) to the 4-position (3-cyclopropoxy-2-iodo-4-nitropyridine) alters the aromatic system’s electron distribution. This affects regioselectivity in reactions such as nitration or reduction .

(3) Functional Group Replacements

  • Methoxy vs. Cyclopropoxy : Replacing cyclopropoxy with methoxy (as in 4-methoxy-3-iodo-2-nitropyridine) eliminates steric hindrance from the cyclopropyl ring, increasing solubility but reducing stability in acidic conditions .

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